N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-1-[4-(TRIFLUOROMETHYL)PHENYL]METHANESULFONAMIDE
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Overview
Description
N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-1-[4-(TRIFLUOROMETHYL)PHENYL]METHANESULFONAMIDE is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-1-[4-(TRIFLUOROMETHYL)PHENYL]METHANESULFONAMIDE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Methoxyethyl Intermediate: The initial step involves the reaction of o-tolyl ethyl bromide with sodium methoxide to form 2-methoxy-2-(o-tolyl)ethyl bromide.
Coupling with Trifluoromethylphenyl Methanesulfonamide: The intermediate is then reacted with 4-(trifluoromethyl)phenyl methanesulfonamide in the presence of a base such as potassium carbonate to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-1-[4-(TRIFLUOROMETHYL)PHENYL]METHANESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The sulfonamide group can be reduced to form an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Scientific Research Applications
N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-1-[4-(TRIFLUOROMETHYL)PHENYL]METHANESULFONAMIDE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and its biological activity.
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Biological Studies: Investigated for its interactions with biological targets and potential therapeutic effects.
Industrial Applications: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-1-[4-(TRIFLUOROMETHYL)PHENYL]METHANESULFONAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxyethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide
- N-(2-methoxy-2-phenylethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide
- N-(2-methoxy-2-(p-tolyl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide
Uniqueness
N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-1-[4-(TRIFLUOROMETHYL)PHENYL]METHANESULFONAMIDE is unique due to the presence of both methoxy and trifluoromethyl groups, which impart distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N-[2-methoxy-2-(2-methylphenyl)ethyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3NO3S/c1-13-5-3-4-6-16(13)17(25-2)11-22-26(23,24)12-14-7-9-15(10-8-14)18(19,20)21/h3-10,17,22H,11-12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZGHFQLATUPKAT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CNS(=O)(=O)CC2=CC=C(C=C2)C(F)(F)F)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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